(20S)-5-beta-Pregnane-3alpha,20-diol diacetate (20S)-5-beta-Pregnane-3alpha,20-diol diacetate
Brand Name: Vulcanchem
CAS No.: 1174-69-2
VCID: VC21334697
InChI: InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
Molecular Formula: C25H40O4
Molecular Weight: 404.6 g/mol

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate

CAS No.: 1174-69-2

Cat. No.: VC21334697

Molecular Formula: C25H40O4

Molecular Weight: 404.6 g/mol

* For research use only. Not for human or veterinary use.

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate - 1174-69-2

CAS No. 1174-69-2
Molecular Formula C25H40O4
Molecular Weight 404.6 g/mol
IUPAC Name [(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1
Standard InChI Key VDZDKQBSTYNFGG-BNPPXZMESA-N
Isomeric SMILES C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C
SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Chemical Identity and Structure

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate (CAS: 1174-69-2) is a steroid derivative with a molecular formula of C25H40O4 and a molecular weight of 404.58 g/mol . The compound is characterized by its pregnane skeleton with specific stereochemistry, including a 5-beta orientation and alpha-positioned hydroxyl groups at the 3 and 20 positions, both of which are acetylated . The IUPAC name for this compound is [(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in the scientific literature:

  • Pregnandiol diacetate

  • 5β-Pregnan-3α,20α-diol diacetate

  • (3α,5β,20S)-Pregnane-3,20-diol Diacetate

  • EINECS 214-637-9

Physical and Chemical Properties

Table 1 provides a comprehensive overview of the physical and chemical properties of (20S)-5-beta-Pregnane-3alpha,20-diol diacetate.

PropertyValueReference
Molecular FormulaC25H40O4
Molecular Weight404.58 g/mol
Melting Point180-181°C
Boiling Point461.8±18.0°C (Predicted)
Physical StateSolid
InChIInChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1
InChIKeyVDZDKQBSTYNFGG-BNPPXZMESA-N

Biological Significance

Metabolic Pathways

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate holds significant importance in steroid metabolism, particularly as a metabolite of progesterone. Research has established that it represents an end product or metabolite of progesterone metabolism in humans, monkeys, and rabbits . The compound is part of the complex network of steroid metabolism, where progesterone undergoes various transformations to yield different metabolites with distinct biological activities.

Role in Reproductive Physiology

Research Findings

Placental Production in Ruminants

Research has identified 5-beta-pregnane-3-alpha,20-alpha-diol (the non-acetylated form of our compound of interest) as a major product of progesterone metabolism by the goat placenta in vitro . The concentration of this steroid has been measured by radio-immunoassay in the peripheral circulation during pregnancy, revealing an interesting pattern of fluctuation throughout gestation .

Metabolism Studies

Studies on progesterone metabolism have provided insights into the formation and role of 5-beta-pregnane-3-alpha,20-diol and its derivatives. Research has demonstrated that the metabolism of progesterone proceeds mainly to several key metabolites, including (20S)-20-hydroxy-pregn-4-ene-3-one, (20S)-20-hydroxy-5α-pregnane-3-one, and (20S)-5α-pregnane-3α,20-diol .

Table 2 presents a comparison of plasma concentrations of 5-beta-pregnane-3-alpha,20-alpha-diol at different stages of pregnancy in goats.

Stage of PregnancyPlasma Concentration (nmol/l)Notes
Nonpregnant/Anoestrous<6Baseline level
First month<6No significant change
Day 45-112Progressively increasingBeginning of significant elevation
Days 112-14278-94Peak concentration
Pre-termDecliningReduction before birth
ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)Updated
TRCP705215(3α,5β,20S)-Pregnane-3,20-diol Diacetate1174-69-22.5mg$1052021-12-16
AK Scientific1721CP(20S)-5-beta-Pregnane-3alpha,20-diol diacetate1174-69-22mg$1982021-12-16
Biosynth CarbosynthFP65636Pregnandiol diacetate1174-69-210mg$4502021-12-16
Biosynth CarbosynthFP65636Pregnandiol diacetate1174-69-225mg$10002021-12-16
American Custom Chemicals CorporationSHG0020491PREGNANEDIOL DIACETATE 95.00%1174-69-25MG$452.612021-12-16

The compound is typically supplied as a neat solid, shipped at room temperature, and should be stored appropriately according to the manufacturer's recommendations for maximum stability .

Related Compounds

Parent Compound and Metabolites

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate is directly related to pregnanediol (5β-Pregnane-3α,20α-diol, CAS: 80-92-2), which is its non-acetylated parent compound . Pregnanediol is an inactive metabolite of progesterone formed by reduction at the C5, C3, and C20 positions . It features two hydroxyl groups at the 3-alpha and 20-alpha positions, which are the sites of acetylation in our compound of interest .

Pregnanediol is detectable in urine after ovulation and is found in significant quantities in the urine during pregnancy, making it a valuable biomarker for reproductive function and pregnancy monitoring .

Structurally Related Compounds

Several compounds share structural similarities with (20S)-5-beta-Pregnane-3alpha,20-diol diacetate, including:

  • 5-beta-pregnane-3-alpha,20-beta-diol (CAS: 80-91-1) - A stereoisomer differing in the configuration at C20

  • 5-alpha-Pregnan-3-beta,20-alpha-diol disulfate (HMDB0094650) - A sulfated derivative with different stereochemistry at C5 and C3

  • (20S)-pregnane-3alpha,20-diol (CAS: 28818-70-4) - A related compound lacking the specific 5-beta configuration

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